molecular formula C8H8FNO B3284860 2-Amino-1-(3-fluorophenyl)ethanone CAS No. 792144-46-8

2-Amino-1-(3-fluorophenyl)ethanone

Cat. No.: B3284860
CAS No.: 792144-46-8
M. Wt: 153.15 g/mol
InChI Key: ZAUWKVYEFLGNAY-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the meta position and an amino group at the alpha position relative to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-fluoroacetophenone with ammonia or an amine source under suitable conditions. For example, the reaction can be carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could include the catalytic hydrogenation of 3-fluoroacetophenone in the presence of an ammonia source. This process can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Fluorobenzoic acid or 3-fluorobenzaldehyde.

    Reduction: 2-Amino-1-(3-fluorophenyl)ethanol.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-1-(3-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-fluorophenyl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-fluorophenyl)ethanone: Similar structure but with the fluorine atom at the para position.

    2-Amino-1-(2-fluorophenyl)ethanone: Fluorine atom at the ortho position.

    2-Amino-1-(3-chlorophenyl)ethanone: Chlorine atom instead of fluorine at the meta position.

Uniqueness

2-Amino-1-(3-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The meta-fluorine substitution can affect the compound’s electronic properties and interactions with biological targets, making it distinct from its ortho and para analogs.

Properties

IUPAC Name

2-amino-1-(3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUWKVYEFLGNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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